4-[(4-Phenylpiperazin-1-yl)methyl]phenol
Description
4-[(4-Phenylpiperazin-1-yl)methyl]phenol (CAS: 82965-59-1) is a synthetic compound featuring a phenol core substituted with a 4-phenylpiperazine moiety via a methylene bridge. Its molecular formula is C₁₇H₂₀N₂O, with a molar mass of 268.35 g/mol. Key physicochemical properties include a predicted density of 1.169 g/cm³, boiling point of 430.2°C, and a pKa of 9.83, suggesting moderate aqueous solubility at physiological pH .
Properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFAXWKHIJAKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-phenylpiperazine with a suitable phenolic compound under controlled conditions. One common method is the Mannich reaction, where the phenolic compound reacts with formaldehyde and 4-phenylpiperazine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
4-[(4-Phenylpiperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
4-((4-Phenylpiperazin-1-yl)methyl)anilines (6a–c)
These compounds replace the phenol group with an aniline (-NH₂) moiety. For example, 6a (C₁₇H₂₁N₃) shows a 96% synthesis yield via Fe/NH₄Cl-mediated nitro reduction, with distinct NMR features: aromatic protons at δ 6.52–7.18 ppm and a methylene bridge at δ 4.94 ppm .
4-Allyl-2-(2-methylbenzofuran-5-yl)-6-((4-phenylpiperazin-1-yl)methyl)phenol (24)
This derivative incorporates a benzofuran ring and an allyl group, enhancing lipophilicity (m/z: 377.1 [M+H]⁺). Its synthesis yield (55% ) is lower than that of simpler analogues, possibly due to steric hindrance during coupling reactions . The added benzofuran moiety may confer unique binding interactions in enzyme inhibition assays.
Piperazine-Modified Heterocyclic Derivatives
Quinolone-Piperazine Hybrids (8af–8ai)
Compounds like 8af (methyl 4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,4-dihydroquinoline-3-carboxylate) integrate a quinolone scaffold. Yields range from 36–45%, with HRMS confirming molecular weights (e.g., 8af: calc. 405.18, found 405.19).
Triazole and Oxadiazole Derivatives
5-(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (1) and its analogues exhibit tuberculostatic activity (MIC: 25–100 µg/mL). Their heterocyclic cores (oxadiazole/triazole) increase metabolic resistance but reduce solubility compared to the phenolic compound .
Substituted Piperazine Analogues
Chlorophenyl and Trifluoromethyl Derivatives
Compounds such as QH-04 (N-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-p-tolyl-hydrazine) incorporate electron-withdrawing groups (e.g., Cl, CF₃). These substitutions enhance electrophilicity, as evidenced by upfield shifts in ¹H NMR (e.g., aromatic protons at δ 6.75–7.18 ppm) . Such modifications may improve blood-brain barrier penetration relative to the parent phenol.
4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl Carbamates
These derivatives, like phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate, replace the phenol with a carbamate group.
Data Tables
Research Findings and Trends
- Synthetic Efficiency: Simple analogues (e.g., anilines) achieve higher yields (>80%) than complex hybrids (e.g., benzofurans, quinolones), likely due to fewer steric and electronic challenges .
- Pharmacological Potential: Piperazine-methylphenol derivatives are underexplored in vivo, though structural parallels to known antipsychotics (e.g., aripiprazole) suggest serotonin receptor modulation .
- Solubility Challenges: Phenolic derivatives generally exhibit lower logP values than carbamate or heterocyclic analogues, necessitating formulation optimization for bioavailability .
Biological Activity
4-[(4-Phenylpiperazin-1-yl)methyl]phenol, a compound featuring a phenolic core linked to a phenylpiperazine moiety, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including receptor interactions, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a phenolic group, which is crucial for its biological activity. The phenylpiperazine component is known for its ability to interact with various neurotransmitter receptors, suggesting potential implications in neuropharmacology.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can exhibit significant antimicrobial effects against various pathogens. The structural features contribute to enhanced binding affinities to microbial targets.
- Anticancer Activity: The compound has been evaluated for its anticancer potential, with preliminary studies suggesting cytotoxic effects on cancer cell lines. The mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
- Neurotransmitter Modulation: The phenylpiperazine moiety allows interaction with dopamine and serotonin receptors. This interaction is particularly relevant in the context of mood regulation and treatment of psychiatric disorders.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various derivatives of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria, showcasing its potential as an antimicrobial agent. -
Cytotoxicity in Cancer Cells:
In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were determined to be around 20 µM, indicating moderate potency compared to standard chemotherapeutics. -
Dopamine Receptor Interaction:
Molecular docking studies revealed that this compound binds effectively to dopamine D2 receptors with a binding affinity in the nanomolar range (Ki = 4.1 nM). This suggests its potential as a therapeutic agent in treating disorders like schizophrenia and Parkinson's disease.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. The phenolic hydroxyl group may participate in hydrogen bonding with receptor sites, enhancing binding affinity and specificity. Additionally, the piperazine ring facilitates interactions with various receptors, influencing downstream signaling pathways.
Comparative Analysis
The following table summarizes key features and activities of related compounds:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| 2-Methoxy-4-{(E)-[(4-phenylpiperazin-1-YL)imino]methyl}phenol | C17H22N2O2 | Antimicrobial, Anticancer |
| 2-Iodo-6-methoxy-4-[(4-phenylpiperazin-1-YL)methyl]phenol | C17H22N2O2I | Enhanced receptor binding |
| 3-Chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol | C16H16ClN | Moderate anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
